molecular formula C15H13Br2NO3 B11605430 5,6-dibromo-2-(3-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

5,6-dibromo-2-(3-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11605430
M. Wt: 415.08 g/mol
InChI Key: LIAJPCACUBPKDT-UHFFFAOYSA-N
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Description

8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione .

Chemical Reactions Analysis

Types of Reactions

8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include quinones, debrominated derivatives, and substituted compounds with various functional groups, which can further be utilized in different applications .

Scientific Research Applications

8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyphenyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its tricyclic structure and the specific arrangement of bromine and hydroxyphenyl groups.

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H13Br2NO3/c16-12-8-5-9(13(12)17)11-10(8)14(20)18(15(11)21)6-2-1-3-7(19)4-6/h1-4,8-13,19H,5H2

InChI Key

LIAJPCACUBPKDT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC(=CC=C4)O

Origin of Product

United States

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